Methyl 4-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}benzoate
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Overview
Description
METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further linked to a piperazine ring through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with 3-bromopropanoic acid under basic conditions to form 3-(4-methylpiperazin-1-yl)propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxo-butyric acid
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
Uniqueness
METHYL 4-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, such as the combination of a benzoate ester with a piperazine ring linked through a propanamide chain. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H23N3O3 |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
methyl 4-[3-(4-methylpiperazin-1-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C16H23N3O3/c1-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(4-6-14)16(21)22-2/h3-6H,7-12H2,1-2H3,(H,17,20) |
InChI Key |
FWWSEYQZIBECNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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